molecular formula C21H22N2O3 B6489653 N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methoxybenzamide CAS No. 851407-79-9

N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methoxybenzamide

Cat. No.: B6489653
CAS No.: 851407-79-9
M. Wt: 350.4 g/mol
InChI Key: YHBCCVNFBLZMRQ-UHFFFAOYSA-N
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Description

The compound “N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methoxybenzamide” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline core followed by various functional group interconversions to install the remaining parts of the molecule. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a quinoline core substituted with various groups. These include a dimethyl group, an oxo group (a double-bonded oxygen), and a complex amide group. The exact three-dimensional structure would need to be determined by techniques such as X-ray crystallography .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, oxidations, and complexation reactions . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methoxybenzamide has been studied for its potential applications in a variety of scientific research fields. For example, it has been studied for its potential use in the development of new drugs and therapeutic agents. In addition, it has been studied for its potential use in the development of new materials, such as polymers and nanomaterials. Additionally, it has been studied for its potential applications in the fields of biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methoxybenzamide is not yet fully understood. It is believed to exert its effects by acting as an antioxidant and by binding to certain receptors in the body. Additionally, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2. This inhibition of enzyme activity may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of animal models. It has been found to have anti-inflammatory and anti-cancer properties, as well as antioxidant and antimicrobial activities. Additionally, it has been found to have an effect on the metabolism of certain drugs, as well as an effect on the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methoxybenzamide in laboratory experiments include its relative ease of synthesis and its wide range of properties. Additionally, it has been found to be relatively stable and non-toxic, making it ideal for use in laboratory experiments. The main limitation of using this compound in laboratory experiments is its lack of specificity. It has been found to interact with a variety of receptors and enzymes, making it difficult to isolate the exact mechanism of action.

Future Directions

The potential future applications of N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methoxybenzamide are numerous. For example, it could be used in the development of new drugs and therapeutic agents. Additionally, it could be used to develop new materials, such as polymers and nanomaterials. Additionally, it could be used in the fields of biochemistry and molecular biology to further our understanding of biochemical and physiological processes. Lastly, it could be used to develop new methods of drug delivery, as well as new methods of diagnosis and treatment.

Synthesis Methods

The synthesis of N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methoxybenzamide is a relatively simple process that can be accomplished in a few steps. The first step involves the reaction of 7,8-dimethyl-2-oxo-1,2-dihydroquinoline and 2-methoxybenzamide to form the desired compound. This reaction can be accomplished using a variety of methods, including the use of a microwave-assisted synthesis or a conventional one-pot reaction. Additionally, the reaction can also be conducted using a solid-phase synthesis technique. Once the desired compound is formed, it can be purified by various methods such as column chromatography or recrystallization.

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-8-9-15-12-16(20(24)23-19(15)14(13)2)10-11-22-21(25)17-6-4-5-7-18(17)26-3/h4-9,12H,10-11H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBCCVNFBLZMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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